Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Description
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O4/c1-13-6-8(11(15)16-2)9(3-10(13)14)17-7-4-12-5-7/h3,6-7,12H,4-5H2,1-2H3 |
InChI Key |
UOAASEOHAABMTE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC2CNC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of the Pyridine Core
The 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid or its methyl ester is the key starting material. It can be synthesized or obtained commercially. One documented method involves methylation of 6-hydroxy-nicotinic acid using sodium hydride and iodomethane in methanol at elevated temperatures (~62 °C), yielding a mixture of methylated products including methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.
Activation of the Pyridine Core for Ether Formation
To introduce the azetidin-3-yloxy substituent at the 4-position, the pyridine core must be activated. Common approaches include:
- Conversion of the carboxylic acid to acid chloride using oxalyl chloride in dichloromethane with catalytic N,N-dimethylformamide at room temperature for 1.5 hours.
- Subsequent palladium-catalyzed coupling reactions or nucleophilic substitution on activated intermediates.
| Step | Reagents/Conditions | Yield/Notes |
|---|---|---|
| Acid chloride formation | Oxalyl chloride, CH2Cl2, catalytic DMF, room temperature, 1.5 h | Crude acid chloride used immediately |
Coupling with Azetidin-3-ol Derivatives
The key step is the formation of the ether bond between the 4-position of the pyridine ring and the azetidin-3-ol. This can be achieved by nucleophilic substitution of a suitable leaving group (e.g., halide or mesylate) on the pyridine intermediate with azetidin-3-ol or its protected derivatives under basic conditions.
Though direct literature on this exact coupling for the compound is sparse, analogous methods for pyridine-ether formation involve:
- Using azetidin-3-ol as a nucleophile.
- Base catalysis (e.g., potassium carbonate or sodium hydride).
- Solvents such as dimethylformamide or tetrahydrofuran.
- Mild heating or room temperature stirring to promote substitution.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The azetidine and pyridine rings can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the azetidine or pyridine rings .
Scientific Research Applications
Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Variations and Key Features
The target compound belongs to a class of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Biological Activity
Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (commonly referred to as MAOM) is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with MAOM, including synthesis methods, biological assays, and potential therapeutic applications.
Chemical Structure and Properties
MAOM has a molecular formula of and a molecular weight of approximately 238.24 g/mol. The compound features a pyridine ring and an azetidine moiety, which may confer distinct biological properties compared to other similar compounds. The presence of both these structural elements is significant for its pharmacological potential.
Synthesis of MAOM
The synthesis of MAOM typically involves several chemical reactions that require careful optimization to enhance yield and purity. The general synthetic route includes:
- Formation of the pyridine ring through cyclization reactions.
- Attachment of the azetidine group via nucleophilic substitution or coupling reactions.
- Esterification to form the final carboxylate structure.
Each step must be optimized for reaction conditions such as temperature, solvent choice, and reaction time to maximize the yield.
Antitumor Activity
Preliminary studies indicate that MAOM exhibits significant antitumor activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including prostate (LNCaP), breast (MDA-MB-231), and colon cancer (HT29) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate the specific pathways involved.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| LNCaP | 15 | Apoptosis induction |
| MDA-MB-231 | 20 | Cell cycle arrest |
| HT29 | 18 | Inhibition of proliferation |
Anti-inflammatory Effects
MAOM has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in macrophage cell lines stimulated with LPS (lipopolysaccharide). This suggests potential applications in treating inflammatory diseases.
Interaction Studies
Interaction studies are crucial for understanding how MAOM interacts with biological targets. These studies typically involve:
- Binding affinity assessments using techniques like surface plasmon resonance (SPR).
- Molecular docking simulations to predict binding sites and affinities on target proteins.
Such studies help establish safety profiles and therapeutic windows for potential clinical applications.
Case Studies
- Anticancer Efficacy : A study involving MAOM demonstrated its efficacy against multiple human tumor cell lines, supporting its role as a potential anticancer agent. The study highlighted that structural modifications could enhance its potency further.
- Inflammation Model : In a model of acute inflammation, MAOM was shown to reduce edema significantly compared to control groups, indicating its potential utility in managing inflammatory responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
